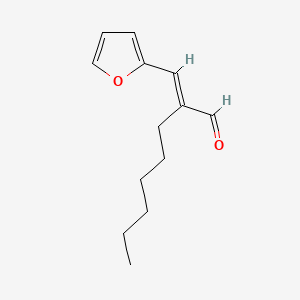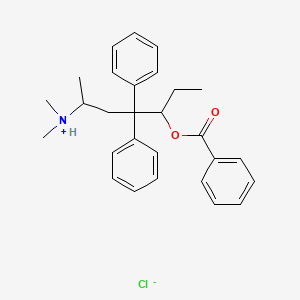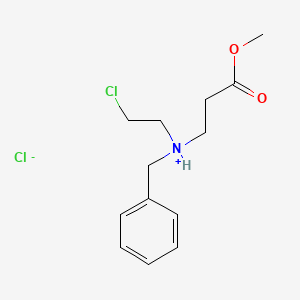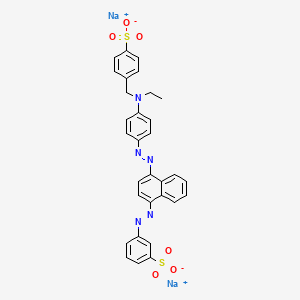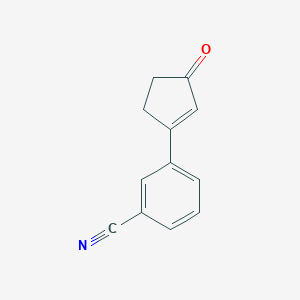![molecular formula C32H62N6O7 B13782946 Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 68413-84-3](/img/structure/B13782946.png)
Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long carbon chain and the presence of a triazine ring substituted with methoxymethyl groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester typically involves the esterification of octadecanoic acid with a triazine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.
Applications De Recherche Scientifique
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl stearate: A simpler ester of octadecanoic acid, used in biodiesel production.
Stearic acid: The parent fatty acid, widely used in cosmetics and food industries.
Triazine derivatives: Compounds with similar triazine rings but different substituents, used in herbicides and pharmaceuticals.
Uniqueness
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its combination of a long fatty acid chain and a highly substituted triazine ring. This structure imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68413-84-3 |
|---|---|
Formule moléculaire |
C32H62N6O7 |
Poids moléculaire |
642.9 g/mol |
Nom IUPAC |
[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C32H62N6O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(39)45-28-38(27-44-6)32-34-30(36(23-40-2)24-41-3)33-31(35-32)37(25-42-4)26-43-5/h7-28H2,1-6H3 |
Clé InChI |
KQVFVDOZFFPYHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
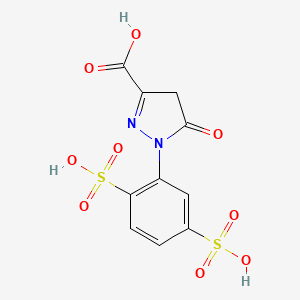

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

